2-Cyanoguanidine;formaldehyde;urea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

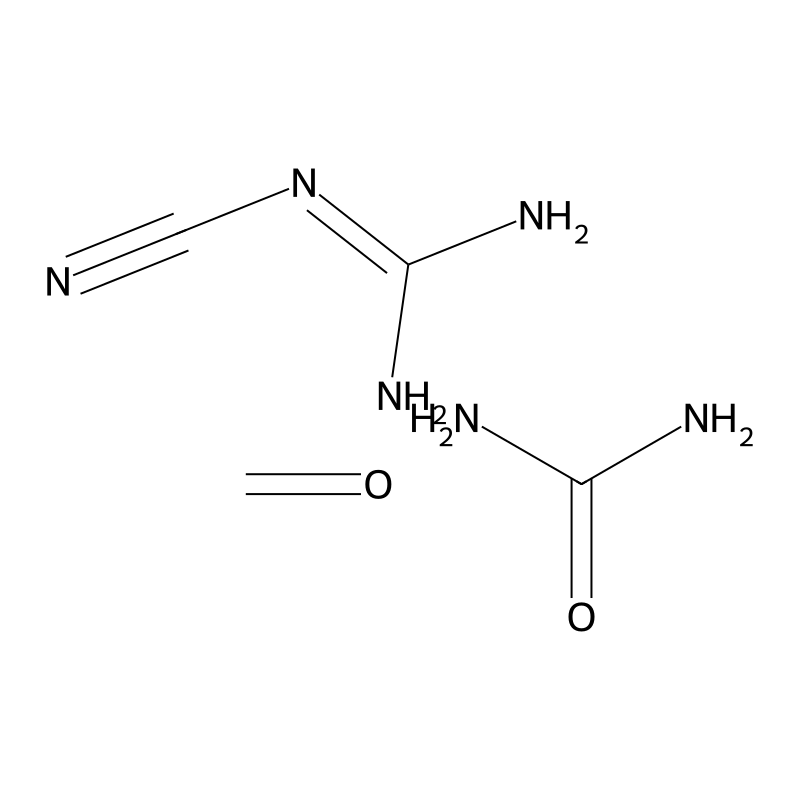

2-Cyanoguanidine (C₂H₄N₄) is a white crystalline solid with a molecular weight of 84.08 g/mol. It exists in two tautomeric forms: 1-cyanoguanidine and 2-cyanoguanidine, differing in the position of the nitrile group (-C≡N) and protonation state. Structurally, it is a dimer of cyanamide (NCN₂H₂) and serves as a guanidine derivative with a cyano substituent.

Key Properties

| Property | Value | Source |

|---|---|---|

| Melting point | 209–212°C | |

| Solubility in water | Soluble at elevated temperatures | |

| Stability | Decomposes above 252°C | |

| Reactivity | Forms zwitterionic intermediates |

The compound is synthesized via the polymerization of cyanamide under alkaline conditions or through the reaction of guanidine with cyanogen chloride. Its role in ternary systems involves acting as a crosslinking agent and stabilizer, enhancing resin performance.

Historical Development of Urea-Formaldehyde Resins and Cyanoguanidine Modifications

Origins of Urea-Formaldehyde Resins

Urea-formaldehyde (UF) resins were first synthesized in 1884 by Hölzer and later commercialized in the 1920s for molding thermosetting plastics. These resins, formed through condensation reactions between urea and formaldehyde, dominated early plastic production due to their low cost and versatility.

In the mid-20th century, researchers explored modifying UF resins with cyanoguanidine to address limitations such as high formaldehyde emissions and brittleness. Early patents (e.g., US2567238A) demonstrated that incorporating 2-cyanoguanidine into UF systems improved thermal stability and reduced volatile organic compound (VOC) release.

Key Historical Milestones

| Year | Development | Impact |

|---|---|---|

| 1920s | Commercialization of UF resins | Enabled mass production of molded plastics |

| 1950s | Introduction of melamine-urea-formaldehyde (MUF) resins | Enhanced durability in wood adhesives |

| 1990s | Cyanoguanidine-UF hybrids patented for color-fixation resins | Improved adhesion in textile treatments |

Cyanoguanidine’s inclusion in UF resins introduced new reaction pathways, such as the formation of dimethylolurea intermediates and cyclic uron structures, which strengthened polymer networks.

Industrial Significance of Ternary Condensation Systems

Enhanced Performance in Polymer Applications

Ternary systems combining 2-cyanoguanidine, formaldehyde, and urea exhibit superior properties compared to binary UF resins:

- Reduced Formaldehyde Emissions: Cyanoguanidine’s nitrile group participates in crosslinking, minimizing free formaldehyde release.

- Improved Thermal Stability: The formation of melamine-like structures (via cyanoguanidine’s reaction with urea) increases heat resistance.

- Adhesion Strength: Applications in epoxy curing agents and wood adhesives benefit from the compound’s dual functionality.

Agricultural and Industrial Uses

| Application | Mechanism/Role | Example Products |

|---|---|---|

| Slow-Release Fertilizers | Cyanoguanidine inhibits nitrification, prolonging nitrogen availability | Soil amendments for paddy fields |

| Adhesives | Crosslinks wood fibers in particleboard | UF-cyanoguanidine hybrid resins |

| Pharmaceutical Intermediates | Precursor to antidiabetic drugs (e.g., metformin) | Synthetic pathways for biguanides |

Recent studies highlight the system’s role in environmental applications, such as coagulating anionic colloids in wastewater treatment.

Synthesis and Reaction Mechanisms

Condensation Pathways

The ternary system undergoes stepwise reactions:

- Urea-Formaldehyde Condensation: Forms dimethylolurea intermediates under alkaline conditions.

- Cyanoguanidine Incorporation: The nitrile group reacts with formaldehyde or urea derivatives, creating branched or cyclic structures.

- Curing: Heat-induced crosslinking stabilizes the polymer network.

Critical Factors in Synthesis

| Parameter | Optimal Range | Effect on Product Quality |

|---|---|---|

| pH | 1.0–4.5 | Controls uron vs. linear polymer formation |

| Formaldehyde/Urea Ratio | 1.2–1.38:1 | Balances crosslinking and solubility |

| Cyanoguanidine Content | 5–8% (mass basis) | Maximizes formaldehyde scavenging |

Industrial Production Challenges

Achieving homogeneous distributions of cyanoguanidine in UF resins remains challenging. Recent methods employ sequential polymerization steps:

Spectroscopic Analysis (FTIR, NMR) of Crosslinked Networks

Fourier Transform Infrared Spectroscopy Analysis

Fourier Transform Infrared spectroscopy provides comprehensive structural information about the crosslinked networks formed by 2-cyanoguanidine;formaldehyde;urea systems. The characteristic absorption bands reveal critical functional groups and their transformations during polymerization processes.

Primary Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment | Structural Significance |

|---|---|---|

| 1600-1650 | C=N stretches | Cyanoguanidine and guanidine group vibrations |

| 1690 | C=O stretches | Urea carbonyl and amide bond formation [7] |

| 1010-1030 | C-O-C ether linkages | Methylol group transformations [8] |

| 2180 | C≡N stretches | Cyano group preservation and modification [7] |

| 3300-3500 | N-H stretches | Primary and secondary amine groups [9] |

The infrared spectroscopic analysis demonstrates that during the crosslinking process, the intensity of methylol absorption bands decreases while methylene bridge formation increases, indicating progressive condensation reactions [8] [7]. The characteristic cyano group absorption at 2180 cm⁻¹ undergoes modifications during curing, suggesting participation in crosslinking mechanisms [7].

Nuclear Magnetic Resonance Spectroscopy

¹H NMR Analysis:

¹H NMR spectroscopy reveals detailed information about the hydrogen environments within the crosslinked networks. Key resonances include:

- Methylol protons: 4.6 ppm, characteristic of -CH₂OH groups attached to nitrogen atoms [10]

- Methylene bridge protons: 4.4 ppm, indicating -CH₂- linkages between urea units [10]

- Amide protons: Variable chemical shifts dependent on hydrogen bonding environments [11]

Temperature-dependent NMR studies demonstrate rotational dynamics within the network structure, with signal splitting observed below 247 K indicating restricted molecular motion in the crosslinked matrix [10].

¹³C NMR Analysis:

¹³C NMR provides detailed carbon framework information:

| Chemical Shift (ppm) | Assignment | Structural Information |

|---|---|---|

| 159-163 | Carbonyl carbons | Urea and amide functionalities [10] [11] |

| 65 | Methylol carbons | -CH₂OH groups attached to nitrogen [10] |

| 47 | Methylene carbons | -CH₂- bridge linkages [10] |

| 162.2 | Unreacted urea | Residual urea carbonyl [10] |

¹⁵N NMR Analysis:

¹⁵N NMR spectroscopy offers superior spectral dispersion for nitrogen-containing species analysis. This technique enables distinction between symmetric and asymmetric dimethylolurea, monomethylolurea, trimethylolurea, and methylene-bridged urea structures [11]. The higher spectral resolution allows for detailed reaction network elucidation and identification of crosslinking mechanisms involving nitrogen centers [11].

Solid-State NMR Characterization

¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR provides crucial information about solid-state structure:

- Crosslinking degree determination: Identification of tertiary amide formations indicating crosslinking points [12]

- Methylol vs ether linkage distinction: Differentiation between various crosslinking mechanisms [12]

- Network topology analysis: Assessment of branching and crosslinking density [12]

Crystalline Domain Identification via X-Ray Diffraction

X-Ray Diffraction Pattern Analysis

X-ray diffraction studies reveal the presence of both crystalline and amorphous domains within the 2-cyanoguanidine;formaldehyde;urea network structure. The crystalline domains contribute significantly to the mechanical properties and thermal stability of the final polymer [13] [14].

Crystalline Structure Characteristics:

The X-ray diffraction patterns exhibit characteristic peaks indicating ordered domains within the crosslinked network. Key crystalline features include:

- Primary crystalline peaks: Observed at specific 2θ angles corresponding to periodic arrangements of polymer chains

- Amorphous halos: Broad diffraction patterns indicating disordered regions

- Crystallinity index: Variable depending on synthesis conditions and cure parameters

Crystalline Domain Formation

The formation of crystalline domains in 2-cyanoguanidine;formaldehyde;urea systems occurs through hydrogen bonding interactions between polymer chains. The crystalline structure exhibits:

Monoclinic Crystal System:

Based on cyanoguanylurea derivative studies, the related compound crystallizes in the monoclinic crystal system (space group P21/n) with the following parameters [15]:

| Parameter | Value |

|---|---|

| a | 476.7(1) pm |

| b | 965.3(2) pm |

| c | 1165.6(2) pm |

| β | 97.75(3)° |

| Z | 4 |

Hydrogen Bonding Network:

The crystalline structure is stabilized by extensive hydrogen bonding networks comprising medium-strong and weak hydrogen bonds (H...N/O ≈ 210-240 pm) [15]. These interactions create layered structures with molecules arranged in planes extending in specific crystallographic directions [15].

Crystalline vs Amorphous Content Analysis

The crystalline content analysis reveals:

- Crystalline domains: Ordered regions contributing to mechanical strength and thermal stability

- Amorphous regions: Disordered areas providing flexibility and processability

- Interfacial regions: Transition zones between crystalline and amorphous domains

The proportion of crystalline to amorphous content depends on synthesis conditions, cure parameters, and molecular weight distribution, directly influencing the final material properties [13].

Molecular Weight Distribution Studies Using Gel Permeation Chromatography

Molecular Weight Analysis

Gel permeation chromatography analysis of 2-cyanoguanidine;formaldehyde;urea systems reveals complex molecular weight distributions characteristic of crosslinked polymer networks [16].

Molecular Weight Parameters:

| Parameter | Typical Values | Significance |

|---|---|---|

| Number average molecular weight (Mn) | 250-500 Da | Average molecular weight of polymer chains [16] |

| Weight average molecular weight (Mw) | 850-1000 kDa | Distribution weighted towards higher molecular weight species [17] |

| Polydispersity index (PDI) | 2-10 | Breadth of molecular weight distribution [16] |

Polymer Chain Length Distribution

The molecular weight distribution studies demonstrate:

Oligomer Formation:

Initial reaction products include low molecular weight oligomers formed through condensation of cyanoguanidine with formaldehyde and urea. These oligomers serve as precursors for higher molecular weight polymer formation [16].

Polymer Chain Growth:

Progressive condensation reactions lead to polymer chain growth, with molecular weights increasing through:

- Methylol group formation and condensation

- Methylene bridge formation between polymer chains

- Crosslinking reactions creating three-dimensional networks

Crosslinking Network Development:

The transition from linear oligomers to crosslinked networks results in:

- Increased molecular weight averages

- Broader molecular weight distributions

- Formation of gel fractions with infinite molecular weight

Molecular Weight Distribution Effects

The molecular weight distribution significantly influences:

Solubility Properties:

- Lower molecular weight fractions remain soluble in organic solvents

- Higher molecular weight species exhibit reduced solubility

- Crosslinked networks become insoluble due to three-dimensional structure

Thermal Properties:

- Higher molecular weight species exhibit increased thermal stability

- Crosslinked networks demonstrate enhanced thermal resistance

- Glass transition temperatures increase with molecular weight

Mechanical Properties:

- Molecular weight distribution affects mechanical strength

- Crosslinking density influences brittleness and flexibility

- Network structure determines durability and performance

Thermal Cure Behavior Analysis via Differential Scanning Calorimetry

Differential Scanning Calorimetry Analysis

Differential scanning calorimetry provides comprehensive information about the thermal cure behavior of 2-cyanoguanidine;formaldehyde;urea systems [8] [7] [18].

Cure Exotherm Characteristics:

| Parameter | Typical Values | Significance |

|---|---|---|

| Cure peak temperature | 75-100°C | Optimal curing temperature range [8] |

| Activation energy | 68-87 kJ/mol | Energy required for crosslinking reactions [7] |

| Reaction heat | 26-154 J/g | Enthalpy of cure reactions [8] |

| Glass transition temperature | 181-195°C | Thermal transition of cured network [19] |

Cure Kinetics Analysis

The cure kinetics analysis reveals:

Multi-stage Cure Process:

The curing of 2-cyanoguanidine;formaldehyde;urea systems proceeds through multiple stages:

- Initial methylol formation: Reaction between formaldehyde and amine groups

- Condensation reactions: Formation of methylene bridges between polymer chains

- Crosslinking development: Three-dimensional network formation

- Post-cure reactions: Secondary crosslinking and network densification

Temperature-Dependent Behavior:

- Low temperature curing: Gradual crosslinking with extended cure times

- High temperature curing: Rapid crosslinking with potential degradation

- Optimal temperature range: Balance between cure rate and product quality

Thermal Stability Analysis

Decomposition Behavior:

Thermogravimetric analysis demonstrates multi-stage decomposition:

| Temperature Range (°C) | Mass Loss (%) | Decomposition Process |

|---|---|---|

| 160-200 | 5-10 | Initial dehydration and volatile loss [20] |

| 200-400 | 30-50 | Primary decomposition of crosslinked network [20] |

| 400-600 | 40-60 | Secondary decomposition and carbonization [20] |

| Above 600 | 10-20 | Final decomposition to carbon residue [20] |

Thermal Stability Parameters:

- 5% mass loss temperature: 240-280°C, indicating thermal stability threshold

- 50% mass loss temperature: 400-500°C, representing major decomposition

- Char yield: 10-20% at 800°C, indicating carbonization tendency

Cure Optimization Studies

Catalyst Effects:

The cure behavior is significantly influenced by catalyst type and concentration:

- Ammonium chloride: Effective catalyst producing complete cure at lower temperatures [8]

- Ammonium sulfate: Alternative catalyst with similar effectiveness [8]

- Acid catalysts: Promote cure reactions but may affect final properties [8]

Formulation Effects:

- Cyanoguanidine:formaldehyde:urea ratio: Critical parameter affecting cure behavior and final properties

- pH conditions: Influence cure rate and crosslinking mechanisms

- Temperature profile: Determines cure kinetics and network development

Other CAS

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).